molecular formula C5H5F2N B6260088 1-(difluoromethyl)cyclopropane-1-carbonitrile CAS No. 2029832-25-3

1-(difluoromethyl)cyclopropane-1-carbonitrile

Cat. No.: B6260088
CAS No.: 2029832-25-3
M. Wt: 117.1
InChI Key:
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Description

1-(Difluoromethyl)cyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring substituted with a difluoromethyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of alkenes using difluoromethyl diazomethane as a key reagent. This reaction is often catalyzed by transition metals such as rhodium or copper. The general reaction conditions include:

    Reagents: Difluoromethyl diazomethane, alkene

    Catalysts: Rhodium (II) acetate or copper (I) chloride

    Solvents: Dichloromethane or toluene

    Temperature: Room temperature to 50°C

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: 1-(Difluoromethyl)cyclopropane-1-carboxylic acid

    Reduction: 1-(Difluoromethyl)cyclopropane-1-amine

    Substitution: Various substituted cyclopropane derivatives

Scientific Research Applications

1-(Difluoromethyl)cyclopropane-1-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic the properties of other functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming hydrogen bonds and other non-covalent interactions. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Trifluoromethyl)cyclopropane-1-carbonitrile
  • 1-(Chloromethyl)cyclopropane-1-carbonitrile
  • 1-(Bromomethyl)cyclopropane-1-carbonitrile

Uniqueness

1-(Difluoromethyl)cyclopropane-1-carbonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased polarity and lower lipophilicity compared to its trifluoromethyl counterpart. These properties make it an attractive target for drug discovery and other applications where specific molecular interactions are crucial.

Properties

CAS No.

2029832-25-3

Molecular Formula

C5H5F2N

Molecular Weight

117.1

Purity

95

Origin of Product

United States

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